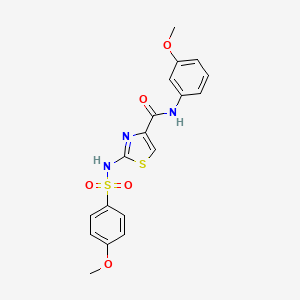
N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with methoxyphenyl and sulfonamide groups, contributing to its biological activity. The thiazole moiety is known for its presence in various bioactive compounds, while the sulfonamide group enhances its pharmacological profile.
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
| Concentration (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 1 | 10 | Staphylococcus aureus |
| 5 | 23 | Staphylococcus aureus |
| 25 | 29 | Staphylococcus aureus |
| 125 | 30 | Staphylococcus aureus |
| 250 | 31 | Staphylococcus aureus |
The results indicate significant antibacterial activity, particularly at higher concentrations, which suggests that the compound may disrupt bacterial cell wall synthesis or function.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits moderate antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 60 |
This activity may be attributed to the presence of methoxy groups that can donate electrons and neutralize free radicals.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was also investigated. It showed promising inhibition against c-Jun N-terminal kinase (JNK), an important target in cancer therapy.
- IC50 Values :
- JNK: 0.4 µM
This potent inhibition suggests that the compound could be developed as a therapeutic agent targeting JNK-related pathways in diseases such as cancer and diabetes.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives, including this compound. They reported that modifications to the thiazole structure significantly affected biological activity, highlighting the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-6-8-15(9-7-13)28(23,24)21-18-20-16(11-27-18)17(22)19-12-4-3-5-14(10-12)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKBDCDGFUWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













